ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate
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Overview
Description
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is a complex organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function. Additionally, its hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate: Another enoate ester with similar structural features but different functional groups.
N-(2-Hydroxyethyl)ethylenediamine: A related compound used in the synthesis of ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate.
Uniqueness
Ethyl 3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate is unique due to its combination of an α,β-unsaturated ester group and a hydroxyethyl carbamimidoyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18N2O4 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate |
InChI |
InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
KUHVYTJMLHBZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=NCCO)N)C(=O)OCC)O |
Origin of Product |
United States |
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